molecular formula C8H11F3N2 B11791163 (4-Trifluoromethyl-piperidin-1-yl)-acetonitrile CAS No. 1416352-13-0

(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile

Cat. No.: B11791163
CAS No.: 1416352-13-0
M. Wt: 192.18 g/mol
InChI Key: MKLVIKXYXLNLJF-UHFFFAOYSA-N
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Description

(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile is a chemical compound with the molecular formula C8H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-piperidin-1-yl)-acetonitrile typically involves the reaction of 4-(trifluoromethyl)piperidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-piperidin-1-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperidine ring can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine
  • 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

Uniqueness

(4-Trifluoromethyl-piperidin-1-yl)-acetonitrile is unique due to the presence of both the trifluoromethyl group and the acetonitrile group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various research applications.

Properties

CAS No.

1416352-13-0

Molecular Formula

C8H11F3N2

Molecular Weight

192.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]acetonitrile

InChI

InChI=1S/C8H11F3N2/c9-8(10,11)7-1-4-13(5-2-7)6-3-12/h7H,1-2,4-6H2

InChI Key

MKLVIKXYXLNLJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC#N

Origin of Product

United States

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